![molecular formula C8H9FN2O2S B5562978 N'-(2-fluorobenzylidene)methanesulfonohydrazide](/img/structure/B5562978.png)
N'-(2-fluorobenzylidene)methanesulfonohydrazide
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Description
Synthesis Analysis
The synthesis of related methanesulfonohydrazides, like 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, involves a three-component reaction incorporating sulfur dioxide and hydrazines, indicative of a methodology that might be relevant to synthesizing N'-(2-fluorobenzylidene)methanesulfonohydrazide (An, Zheng, & Wu, 2014). Additionally, the reaction and structural confirmation of similar compounds, such as N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, provide insights into possible reaction conditions and analytical techniques for characterizing N'-(2-fluorobenzylidene)methanesulfonohydrazide (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).
Molecular Structure Analysis
The crystal and molecular structures of sulfonohydrazides can be analyzed through methods like X-ray diffraction, as demonstrated for methanesulfonic acid hydrazide and its analogs (Ienco, Mealli, Paoli, Dodoff, Kantarcı, & Karacan, 1999). These structures provide foundational knowledge for understanding the detailed molecular geometry of N'-(2-fluorobenzylidene)methanesulfonohydrazide.
Chemical Reactions and Properties
Chemical reactions involving methanesulfonyl compounds can be complex, reflecting a range of reactivities depending on the structural context. For instance, methanesulfonyl fluoride's reactions with acetylcholinesterase highlight the reactivity of methanesulfonyl groups (Kitz & Wilson, 1963). This can be extrapolated to understand the reactivity of N'-(2-fluorobenzylidene)methanesulfonohydrazide in biological or synthetic environments.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, can be derived from studies on similar compounds. For instance, investigations into the crystal structure and physical properties of related compounds provide insight into how N'-(2-fluorobenzylidene)methanesulfonohydrazide might behave under various conditions (Datta, Buglass, Hong, & Lim, 2008).
Chemical Properties Analysis
The chemical properties of N'-(2-fluorobenzylidene)methanesulfonohydrazide can be anticipated based on the behavior of structurally related compounds. For example, the electrophilic properties and reactivity patterns of compounds like methanesulfenyl fluoride provide insights into the chemical behaviors that could be expected from sulfonohydrazide derivatives (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).
Scientific Research Applications
Synthesis and Chemical Properties
A study by Yuanyuan An, D. Zheng, and Jie Wu (2014) highlights the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving sulfur dioxide, showcasing the compound's role in organic synthesis and the insertion of sulfur dioxide into chemical structures An, Zheng, & Wu, 2014.
Enzymatic Reaction Studies
R. Kitz and I. B. Wilson (1963) investigated methanesulfonyl fluoride, a compound structurally related to N'-(2-fluorobenzylidene)methanesulfonohydrazide, for its interaction with acetylcholinesterase, demonstrating the impact of substituted ammonium ions on the rate of enzyme reaction Kitz & Wilson, 1963.
Environmental Remediation
Research by Saerom Park et al. (2016) on the oxidation of perfluoroalkyl substances by heat-activated persulfate underlines the potential environmental applications of fluorinated compounds in groundwater remediation Park et al., 2016.
properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c1-14(12,13)11-10-6-7-4-2-3-5-8(7)9/h2-6,11H,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJROPMUVHHDFPI-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-fluorophenyl)methylideneamino]methanesulfonamide |
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